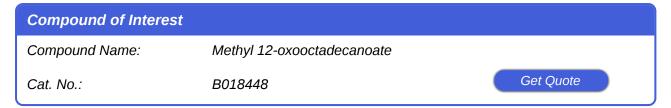


Thermochemical Properties of Methyl 12oxooctadecanoate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **Methyl 12-oxooctadecanoate**. Due to the limited availability of direct experimental data for this specific long-chain keto fatty acid methyl ester, this document synthesizes known physical and chemical data with estimated thermochemical values derived from established computational methods. Furthermore, it outlines detailed, representative experimental protocols for the determination of these properties and presents information on its synthesis and chemical reactivity. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

Methyl 12-oxooctadecanoate (CAS No. 2380-27-0) is a long-chain fatty acid methyl ester containing a ketone functional group.[1][2][3] Its structure, comprising a C19 carbon skeleton, makes it a subject of interest in various fields, including cosmetics, as a lubricant, and as a potential intermediate in chemical synthesis.[4] Notably, it has been identified as a component of the lipophilic fraction of Livistona decipiens and Livistona chinensis fruit pulps and has been associated with anti-hyperlipidemic and anti-ulcer activities. A thorough understanding of its thermochemical properties is crucial for its application in chemical process design, formulation development, and for predicting its behavior in biological systems.



Physicochemical and Estimated Thermochemical Properties

The following tables summarize the known physicochemical properties of **Methyl 12-oxooctadecanoate**, along with estimated thermochemical data. The thermochemical values have been estimated using group contribution methods, which provide reliable approximations in the absence of experimental data.

Table 1: Physicochemical Properties of Methyl 12-

oxooctadecanoate

Property	Value	Source(s)
Molecular Formula	С19Н36О3	[4][5]
Molar Mass	312.49 g/mol	[4][5]
Melting Point	46-48 °C	[3]
Boiling Point	178-180 °C at 0.8 mmHg	[3]
Flash Point	> 110 °C	[6][7]
Solubility	Slightly soluble in Chloroform and Methanol	[4]
Appearance	Solid	[4]

Table 2: Estimated Thermochemical Properties of Methyl 12-oxooctadecanoate



Property	Estimated Value	Method of Estimation
Standard Enthalpy of Formation (Liquid, 298.15 K)	-850 to -900 kJ/mol	Group Contribution Method
Standard Enthalpy of Combustion (Liquid, 298.15 K)	-11,500 to -11,600 kJ/mol	Group Contribution Method
Molar Heat Capacity (Liquid, 298.15 K)	600 to 650 J/(mol·K)	Group Contribution Method
Standard Entropy (Liquid, 298.15 K)	700 to 750 J/(mol·K)	Group Contribution Method

Note: The estimated values are derived from group contribution methods, which are predictive techniques based on molecular structure.[8][9][10][11] These values should be considered as approximations and are intended to provide a baseline for further experimental investigation.

Experimental Protocols for Thermochemical Analysis

The following sections describe detailed, representative experimental protocols for determining the key thermochemical properties of long-chain fatty acid methyl esters like **Methyl 12-**oxooctadecanoate.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Objective: To measure the gross heat of combustion of the sample, from which the standard enthalpy of combustion and subsequently the standard enthalpy of formation can be calculated.

Apparatus:

- Oxygen Bomb Calorimeter
- Pellet Press



- Fuse Wire (e.g., nickel-chromium)
- High-precision Thermometer (± 0.001 °C)
- Crucible
- Oxygen Cylinder with Regulator
- Analytical Balance (± 0.0001 g)

Procedure:

- Sample Preparation: A sample of approximately 1 gram of Methyl 12-oxooctadecanoate is accurately weighed and pressed into a pellet using a pellet press.
- Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet placed in the crucible.
- Bomb Charging: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.
- Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a precisely measured quantity of water (e.g., 2000 mL). The calorimeter is then sealed.
- Temperature Equilibration: The water in the calorimeter is stirred until a stable initial temperature is reached.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
- Post-Reaction Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured.
- Calculations: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion (e.g., benzoic acid). The gross heat of combustion of the sample is then calculated from the temperature rise, taking into account corrections for the heat of combustion of the fuse wire and any acid formation.



Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity of the solid and liquid phases, as well as the enthalpy of fusion and melting point of the sample.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans
- Analytical Balance (± 0.0001 g)

Procedure:

Sample Preparation: A small sample (5-10 mg) of Methyl 12-oxooctadecanoate is
accurately weighed into an aluminum DSC pan, which is then hermetically sealed. An empty
sealed pan is used as a reference.

DSC Program:

- Initial Cooling: The sample is cooled from ambient temperature to a temperature well below its expected melting point (e.g., -20°C) at a controlled rate (e.g., 10 °C/min).
- Isothermal Hold: The sample is held at the low temperature for a few minutes to ensure thermal equilibrium.
- Heating Scan: The sample is then heated at a constant rate (e.g., 5 °C/min) to a temperature above its melting point (e.g., 80°C).

Data Analysis:

- Heat Capacity: The heat capacity of the solid and liquid phases can be determined from the displacement of the baseline in the DSC thermogram.
- Enthalpy of Fusion: The enthalpy of fusion is calculated by integrating the area of the melting peak.



• Melting Point: The onset temperature of the melting peak is taken as the melting point.

Synthesis and Chemical Reactivity Representative Synthesis Protocol: Acylation of a Malonic Ester Derivative

While a specific, detailed protocol for the synthesis of **Methyl 12-oxooctadecanoate** is not readily available, the following procedure for a similar long-chain β -keto ester provides a representative method.[12]

Reaction Scheme:

- Formation of a magnesium enolate of a methyl malonate derivative.
- Acylation of the enolate with a long-chain acyl chloride.
- Decarboxylation upon acidic workup to yield the β-keto ester.

Experimental Procedure:

- Enolate Formation: In a flask under an inert atmosphere, monomethyl monopotassium malonate is suspended in acetonitrile. The mixture is cooled, and triethylamine and anhydrous magnesium chloride are added. The reaction is stirred for several hours at room temperature.
- Acylation: The resulting slurry is cooled to 0°C, and the corresponding long-chain acyl chloride (e.g., hexadecanoyl chloride for a C18 β-keto ester) is added dropwise. Additional triethylamine is added, and the reaction is stirred overnight at room temperature.
- Workup and Purification: The solvent is removed under vacuum. The residue is taken up in toluene and washed with aqueous HCl, saturated sodium bicarbonate solution, and brine.
 The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography.

Chemical Reactivity

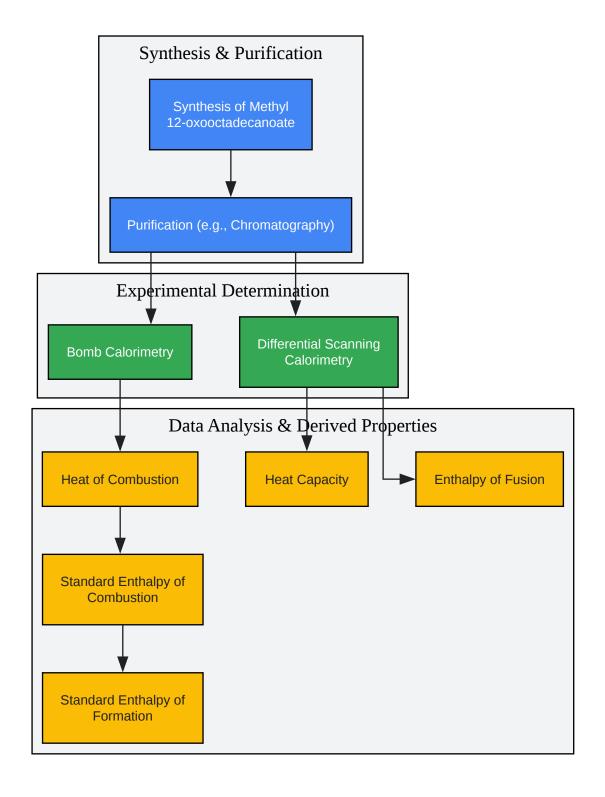


Methyl 12-oxooctadecanoate participates in reactions characteristic of ketones and esters. Two notable reactions are:

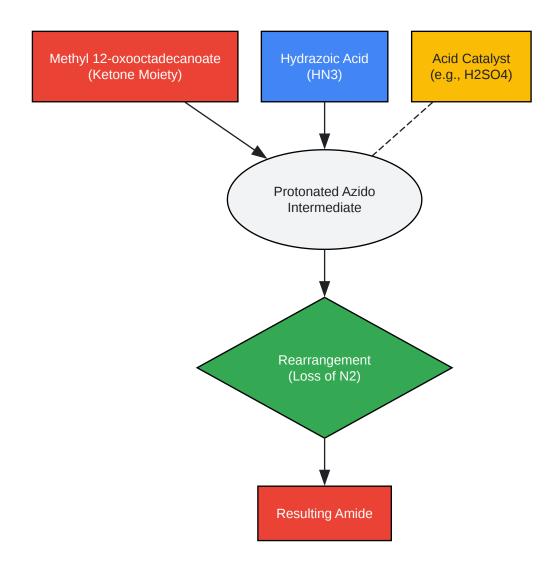
- Reaction with Hydrazoic Acid (Schmidt Reaction): This reaction, typically carried out under acidic conditions, involves the reaction of the ketone carbonyl with hydrazoic acid.[1][2][3]
 [13][14] The likely outcome is a rearrangement to form an amide.
- Reaction with Thiocarbohydrazide: This reaction leads to the formation of a hexahydrothioxotetrazine derivative.[1][15]

Visualizations Logical Workflow for Thermochemical Property Determination

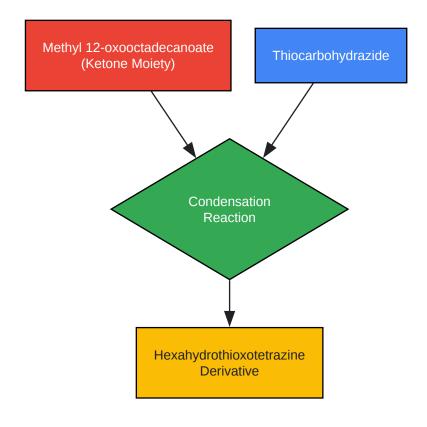












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References

- 1. alkalisci.com [alkalisci.com]
- 2. Methyl 12-oxooctadecanoate (98%) Amerigo Scientific [amerigoscientific.com]
- 3. METHYL 12-OXOOCTADECANOATE | 2380-27-0 [chemicalbook.com]
- 4. METHYL 12-OXOOCTADECANOATE [chembk.com]
- 5. larodan.com [larodan.com]
- 6. methyl 12-oxooctadecanoate [flavscents.com]
- 7. methyl 12-oxooctadecanoate, 2380-27-0 [thegoodscentscompany.com]
- 8. tandfonline.com [tandfonline.com]



- 9. Group-contribution method Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Schmidt reaction Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
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